

Physical and chemical properties of melamine cyanurate

Author: BenchChem Technical Support Team. Date: December 2025



Melamine Cyanurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **melamine** cyanurate (MCA), a prominent halogen-free flame retardant. This document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its synthesis and mechanism of action.

Physical and Chemical Properties

Melamine cyanurate is a salt complex formed through a 1:1 molar reaction between **melamine** and cyanuric acid.[1] Its properties are a direct result of the extensive two-dimensional hydrogen bonding network between the two components, which forms layers similar to graphite.[2] This structure imparts high thermal stability and low solubility in most common solvents.

Quantitative Physical Properties

The following table summarizes the key physical properties of **melamine** cyanurate, compiled from various sources.



Property	Value	Units
Molecular Formula	С6Н9N9О3	-
Molecular Weight	255.20	g/mol
Appearance	White crystalline powder	-
Density	1.35 - 1.85	g/cm³
Melting Point	>350 (decomposes)	°C
Sublimation Temperature	440	°C
Water Solubility	<0.01	g/100ml
pH (10g/L solution)	5.0 - 7.0	-
Moisture Content	≤ 0.15	%

Data compiled from multiple sources.[3][4]

Thermal Properties

The thermal stability of **melamine** cyanurate is a critical aspect of its function as a flame retardant. It remains stable up to approximately 320°C, making it suitable for processing with a variety of polymers.[5]

Property	Value	Units
Decomposition Onset Temperature (Tonset)	~370	°C
Maximum Decomposition Temperature (Tmax)	300 - 400	°C
Char Residue at 800°C	1.2	%

Data from Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.[6]

Synthesis of Melamine Cyanurate



Melamine cyanurate is typically synthesized through the reaction of **melamine** and cyanuric acid in an aqueous medium. Several methods exist, with variations in reaction conditions influencing the final product's purity and morphology.

Aqueous Synthesis Workflow

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Flame Retardant Mechanism

The efficacy of **melamine** cyanurate as a flame retardant is attributed to a multi-faceted mechanism that occurs at high temperatures, acting in both the gas and solid phases of a burning polymer.

Signaling Pathway of Flame Retardancy

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The process begins with the endothermic decomposition of **melamine** cyanurate when exposed to heat above 320°C.[5] This decomposition absorbs a significant amount of heat, cooling the material.[7] Simultaneously, non-combustible gases like nitrogen and ammonia are released, which dilute the concentration of flammable gases and oxygen in the flame zone.[7] In the solid phase, **melamine** cyanurate promotes the formation of a stable char layer on the surface of the polymer.[7] This char acts as an insulating barrier, preventing further heat transfer and the release of flammable volatiles.[7]

Experimental Protocols

The characterization of **melamine** cyanurate involves several analytical techniques to determine its structure, thermal properties, and morphology.

Thermogravimetric Analysis (TGA)



- Objective: To evaluate the thermal stability and decomposition profile of melamine cyanurate.
- Instrumentation: A thermogravimetric analyzer.
- Methodology:
 - A sample of **melamine** cyanurate (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
 - The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[8]
 - The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).[8]
 - The weight loss of the sample as a function of temperature is recorded to generate a TGA curve. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Fourier-Transform Infrared Spectroscopy (FTIR)

- Objective: To identify the functional groups present in melamine cyanurate and confirm its chemical structure.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Methodology:
 - A small amount of the **melamine** cyanurate sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
 - The sample is scanned over a wavenumber range (e.g., 4000-400 cm⁻¹).[8]
 - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule. Key characteristic peaks for



melamine cyanurate include those for N-H stretching, C=O stretching, and C=N stretching.[6]

X-ray Diffraction (XRD)

- Objective: To determine the crystalline structure and phase purity of **melamine** cyanurate.
- Instrumentation: An X-ray diffractometer with a CuK α radiation source ($\lambda = 1.5406 \text{ Å}$).[9]
- Methodology:
 - A powdered sample of melamine cyanurate is mounted on a sample holder.
 - The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.[8]
 - The resulting diffraction pattern, with sharp peaks, confirms the crystalline nature of the material. The positions and intensities of the peaks can be compared to standard diffraction data for phase identification.[9]

Scanning Electron Microscopy (SEM)

- Objective: To observe the surface morphology and particle shape of **melamine** cyanurate.
- Instrumentation: A scanning electron microscope.
- Methodology:
 - The melamine cyanurate powder is mounted on an SEM stub using conductive adhesive tape.
 - The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
 - The sample is then imaged in the SEM at various magnifications to observe its morphology, which is often described as lamellar or rod-like crystals.[8]

Conclusion



Melamine cyanurate stands as a highly effective and environmentally conscious flame retardant, particularly for nitrogen-containing polymers. Its unique supramolecular structure governs its desirable physical and chemical properties, including high thermal stability and a multi-pronged flame retardant mechanism. The experimental protocols detailed herein provide a framework for the consistent and accurate characterization of this important material, facilitating further research and application development in the field of materials science.

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